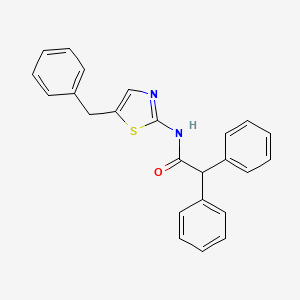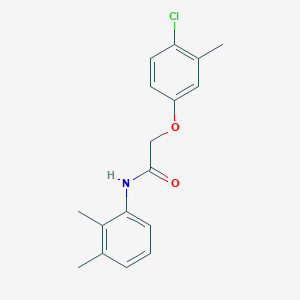![molecular formula C19H19N3O3 B5845762 N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B5845762.png)
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound known for its applications in scientific research, particularly in the field of monoclonal antibody production. This compound has been found to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
Preparation Methods
The synthesis of N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves multiple stages. One method includes the reaction of (S)-2-amino-6-(tert-butoxycarbonylamino)hexanoic acid with 4-((4-(dimethylamino)phenyl)azo)benzoic acid succinimidyl ester in the presence of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at 20°C for 6 hours. This is followed by treatment with trifluoroacetic acid in dichloromethane for 1 hour .
Chemical Reactions Analysis
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino and pyrrolidinyl groups.
Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Monoclonal Antibody Production: It has been shown to increase monoclonal antibody production in Chinese hamster ovary cells by suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels.
Protein Labeling: The compound is used for labeling proteins or peptides through their amino groups by forming stable peptide bonds.
Fluorescent Studies: Its fluorescent properties make it an ideal long-wavelength quencher, and it has been utilized as an acceptor chromophore in FRET studies.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects involves several molecular targets and pathways:
Cell Growth Suppression: The compound suppresses cell growth, which is beneficial for increasing monoclonal antibody production.
Glucose Uptake and ATP Levels: It increases cell-specific glucose uptake rate and intracellular adenosine triphosphate levels, which are crucial for efficient monoclonal antibody production.
Galactosylation Suppression: The compound also suppresses galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic monoclonal antibodies.
Comparison with Similar Compounds
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other similar compounds, such as:
2,5-Dimethylpyrrole Derivatives: These derivatives have been found to be effective in monoclonal antibody production and can be structurally optimized for improved production and quality control.
4-[4-(Dimethylamino)phenylazo]benzoic Acid N-succinimidyl Ester: This compound is used for labeling proteins or peptides and has similar applications in fluorescent studies.
The uniqueness of this compound lies in its ability to improve monoclonal antibody production while also controlling the level of galactosylation for N-linked glycans .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(2)15-8-6-14(7-9-15)20-19(25)13-4-3-5-16(12-13)22-17(23)10-11-18(22)24/h3-9,12H,10-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXAXXRRLPMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)
![methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate](/img/structure/B5845695.png)


![4-[5-(2,2-Dicyanoethenyl)furan-2-yl]benzenesulfonamide](/img/structure/B5845715.png)

![N-allyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5845726.png)


![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)

![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide](/img/structure/B5845783.png)
